molecular formula C32H46O5 B12639752 Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate CAS No. 920982-15-6

Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate

Cat. No.: B12639752
CAS No.: 920982-15-6
M. Wt: 510.7 g/mol
InChI Key: KAFPTMYPJQTKHR-UHFFFAOYSA-N
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Description

Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate is an organic compound with a complex structure that includes a hexadecyl chain, a benzoate group, and a formyl-methoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenoxy moiety may interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in drug delivery systems and specialty chemical formulations .

Properties

CAS No.

920982-15-6

Molecular Formula

C32H46O5

Molecular Weight

510.7 g/mol

IUPAC Name

hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate

InChI

InChI=1S/C32H46O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-36-32(34)29-20-17-27(18-21-29)26-37-30-22-19-28(25-33)24-31(30)35-2/h17-22,24-25H,3-16,23,26H2,1-2H3

InChI Key

KAFPTMYPJQTKHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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